3-Propoxyazetidine

Lipophilicity Log P Physicochemical property

3-Propoxyazetidine (free base, CAS 897086-92-9) and its hydrochloride salt (CAS 897019-55-5) are 3-alkoxy-substituted azetidine building blocks with the molecular formula C₆H₁₃NO (free base). The compound features a strained four-membered azetidine heterocycle (ring strain energy ca.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 897019-55-5; 897086-92-9
Cat. No. B2597783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxyazetidine
CAS897019-55-5; 897086-92-9
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCCCOC1CNC1
InChIInChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3
InChIKeyQTINDJCUYRJBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxyazetidine (CAS 897019-55-5 / 897086-92-9) Procurement Guide: Core Identity and Physicochemical Baseline


3-Propoxyazetidine (free base, CAS 897086-92-9) and its hydrochloride salt (CAS 897019-55-5) are 3-alkoxy-substituted azetidine building blocks with the molecular formula C₆H₁₃NO (free base). The compound features a strained four-membered azetidine heterocycle (ring strain energy ca. 25.2–25.4 kcal/mol ) bearing an n-propoxy ether at the 3-position. The free base is a colourless to pale yellow liquid with a boiling point of 144.8 °C at 760 mmHg and a density of 0.93 g/cm³ . Computed lipophilicity values include a consensus Log Pₒ/w of 0.73 and a topological polar surface area (TPSA) of 21.26 Ų . The hydrochloride salt (MW 151.63 g/mol) is available at standard purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 3-Propoxyazetidine Cannot Be Casually Interchanged with Shorter-Chain, Branched, or Larger-Ring Analogs


Within the 3-alkoxyazetidine series, progressive extension or branching of the alkoxy chain produces quantifiably different lipophilicity (Log P) and volatility profiles that directly impact partitioning behaviour, metabolic susceptibility, and purification logistics in multi-step syntheses. Replacing the azetidine scaffold with a piperidine or pyrrolidine ring eliminates the distinctive ring strain energy and alters metabolic pathways—azetidine-containing 5-HT₄ partial agonists were shown in a published medicinal chemistry program to avoid N-dealkylation and cyclized oxazolidine metabolite formation that plagued the corresponding piperidine series [1]. Selection of a shorter alkoxy analog (e.g., 3-methoxyazetidine) or a branched isomer (3-isopropoxyazetidine) without verifying the Log P differential risks mismatching the lipophilicity window required for target membrane permeability or chromatographic retention. The quantitative evidence below substantiates these differentiation points.

3-Propoxyazetidine Head-to-Head Quantitative Differentiation Evidence: Log P, Volatility, and Scaffold Advantages


Lipophilicity (Log P) Ranking Across 3-Alkoxyazetidine Free Bases and Hydrochloride Salts

The computed Log P of 3-propoxyazetidine (free base) is 0.53–0.71 (XLogP3 0.4; consensus Log P 0.73 for the HCl salt) [1]. This places it at a lipophilicity midpoint significantly above 3-methoxyazetidine (Log P free base ~0.10; HCl salt Log P 0.74) [2] and 3-ethoxyazetidine (Log P 0.32) [3], yet below 3-butoxyazetidine (HCl salt Log P 1.20) . The branched isomer 3-isopropoxyazetidine (free base Log P ~0.42) is less lipophilic than the n-propoxy congener despite having the same molecular formula.

Lipophilicity Log P Physicochemical property

Boiling Point Differentiation and Volatility Ranking Among 3-Alkoxyazetidine Free Bases

3-Propoxyazetidine (free base) exhibits a boiling point of 144.8 °C at 760 mmHg , which is substantially higher than 3-ethoxyazetidine (120.1 °C at 760 mmHg) and comparable to 3-methoxyazetidine hydrochloride (146.3 °C at 760 mmHg) . The boiling point increment of +24.7 °C versus the ethoxy analog reflects the additional methylene unit in the alkoxy chain and carries practical consequences for distillation-based purification and solvent removal protocols.

Boiling point Volatility Purification logistics

Ring Strain Energy Advantage of Azetidine Scaffolds over Piperidine and Pyrrolidine Bioisosteres

The azetidine ring in 3-propoxyazetidine possesses a ring strain energy of approximately 25.2–25.4 kcal/mol , which is intermediate between aziridine (~27.7 kcal/mol) and essentially unstrained piperidine (ca. 0–1 kcal/mol) or pyrrolidine (~5–6 kcal/mol) rings. This quantified strain difference is the physical basis for the scaffold's unique reactivity profile: sufficient strain to enable selective ring-opening transformations under controlled conditions, yet greater bench stability than aziridine.

Ring strain Bioisostere Scaffold differentiation

Metabolic Pathway Differentiation: Azetidine vs Piperidine in Human Hepatocyte Assays

In a published lead optimization program for 5-HT₄ partial agonists, azetidine-containing second-generation compounds were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites, in contrast to the first-generation piperidine series (PF-4995274/TBPT) which generated an N-dealkylated metabolite M1 and a pharmacologically active cyclized oxazolidine metabolite M2 [1]. This metabolic switch was confirmed across multiple heterocyclic replacements (azetidines, pyrrolidines, bridged systems), with only the azetidine series resolving both metabolic liabilities simultaneously.

Metabolic stability Azetidine bioisostere Lead optimization

Purity Certification and Batch-Level Analytical Documentation Compared Across Vendors

3-Propoxyazetidine hydrochloride (CAS 897019-55-5) is commercially available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC . The free base (CAS 897086-92-9) is offered at 96% purity with equivalent analytical certification . This contrasts with many 3-alkoxyazetidine analogs (e.g., 3-isopropoxyazetidine, 3-butoxyazetidine) that are more commonly supplied at 95% purity with less comprehensive documentation, and with 3-methoxyazetidine which carries a GHS H315 hazard classification (skin irritation) .

Purity Quality assurance Regulatory compliance

Free Base vs Hydrochloride Salt Solubility Dichotomy and Log D (pH 7.4)

The hydrochloride salt of 3-propoxyazetidine (CAS 897019-55-5) has a computed Log D (pH 7.4) of −0.855 and an aqueous solubility of 7.17–9.09 mg/mL (ESOL Log S −1.33; Ali Log S −1.22) , while the free base (CAS 897086-92-9) has a Log P of 0.53–0.71 with proportionally lower aqueous solubility. The Log D shift of approximately −1.4 units upon salt formation (from Log P ~0.53 to Log D pH 7.4 of −0.855) [1] represents a tuned ionizable handle for pH-dependent extraction or crystallization, which is not available for neutral 3-alkoxyazetidine analogs that lack a basic nitrogen suitable for salt formation without the azetidine ring.

Salt form Solubility Drug-like properties

3-Propoxyazetidine Application Scenarios Where Quantified Differentiation Drives Procurement Decisions


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity (Log P 0.5–1.0 Window)

When a lead series demands a 3-alkoxyazetidine building block with Log P in the 0.5–1.0 range for optimal CNS drug-like properties (maintaining blood-brain barrier permeability without excessive lipophilicity-driven off-target binding), 3-propoxyazetidine (Log P 0.53–0.71 ) is the sole 3-alkoxyazetidine congener that occupies this precise window; 3-methoxyazetidine (Log P ~0.10) is too polar and 3-butoxyazetidine (Log P 1.20) exceeds the optimal ceiling. This quantitative Log P ranking, supported by the compound's PubChem-cited use in quinolone antibacterial derivative patents [1], makes the n-propoxy substitution pattern the rational default choice for teams optimizing CNS penetration and physicochemical developability.

Multi-Step Synthesis Requiring Azetidine Ring-Opening Reactivity with Adequate Thermal Stability During Solvent Removal

In synthetic sequences where the azetidine ring is exploited as a masked 1,3-diamine or β-amino alcohol precursor via controlled ring opening, the 25.2–25.4 kcal/mol ring strain energy provides sufficient thermodynamic driving force for selective bond cleavage under mild conditions (nucleophilic or hydrogenolytic), while the 144.8 °C boiling point [1] ensures the free base withstands standard rotary evaporation and vacuum distillation protocols without premature ring opening. The +24.7 °C boiling point advantage over 3-ethoxyazetidine [1] is especially relevant for kilo-lab scale-ups where complete solvent removal is critical before the next anhydrous step.

Drug Discovery Programs Requiring Piperidine-to-Azetidine Bioisosteric Replacement with Metabolic Liability Mitigation

For programs seeking to replace a metabolically labile piperidine ring with an azetidine scaffold, the body of evidence from the 5-HT₄ partial agonist program demonstrates that azetidine-containing compounds avoid both N-dealkylation and cyclized oxazolidine formation—two distinct metabolic soft spots observed with piperidine counterparts. 3-Propoxyazetidine serves as the 3-alkoxy variant of this scaffold, combining the metabolic advantages of the azetidine ring with a Log P that remains within developable range (0.53–0.71). Teams can procure the HCl salt (CAS 897019-55-5, 98% purity [2]) directly for salt-form SAR exploration without additional counterion screening.

Analytical Method Development and Reference Standard Qualification Requiring High-Purity, Multi-Method Certified Material

When qualifying a 3-alkoxyazetidine as an HPLC reference standard or internal standard for LC-MS/MS method development, the availability of 3-propoxyazetidine HCl at 98% purity with NMR, HPLC, and GC batch certificates reduces the burden of in-house re-purification and identity confirmation. The compound's TPSA of 21.26 Ų and Log D (pH 7.4) of −0.855 [1] also inform selection of appropriate reversed-phase chromatographic conditions (moderate retention expected at acidic pH), expediting method setup compared to a 95%-grade analog with single-method documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Propoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.